2-(3-Fluorophenyl)acetate
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Overview
Description
2-(3-Fluorophenyl)acetate is an organic compound with the molecular formula C8H7FO2 It is a derivative of phenylacetate, where a fluorine atom is substituted at the third position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)acetate can be achieved through several methods. One common approach involves the esterification of 3-fluorophenylacetic acid with an alcohol, typically in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of Suzuki–Miyaura coupling, where 3-fluorophenylboronic acid is coupled with an appropriate ester precursor in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield 3-fluorophenylethanol, typically using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-Fluorobenzoic acid.
Reduction: 3-Fluorophenylethanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, thereby improving its efficacy.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylacetate: Similar structure but lacks the additional functional group at the second position.
2-(4-Fluorophenyl)acetate: Fluorine atom is positioned at the fourth position of the phenyl ring.
2-(3-Chlorophenyl)acetate: Chlorine atom instead of fluorine at the third position.
Uniqueness
2-(3-Fluorophenyl)acetate is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals .
Properties
Molecular Formula |
C8H6FO2- |
---|---|
Molecular Weight |
153.13 g/mol |
IUPAC Name |
2-(3-fluorophenyl)acetate |
InChI |
InChI=1S/C8H7FO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)/p-1 |
InChI Key |
YEAUYVGUXSZCFI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)[O-] |
Origin of Product |
United States |
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